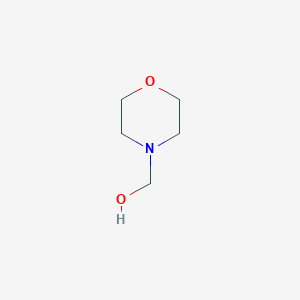

4-Morpholinemethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

morpholin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-5-6-1-3-8-4-2-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBNPZMOBUCYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282934 | |

| Record name | 4-Morpholinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-43-3 | |

| Record name | 4-Morpholinemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Morpholinemethanol

Established Synthetic Pathways for 4-Morpholinemethanol

The preparation of this compound can be achieved through several synthetic routes, ranging from conventional multistep processes to more modern, environmentally conscious methods.

Conventional Multistep Syntheses

The most established and widely documented conventional synthesis of this compound involves the reaction of morpholine (B109124) with an aqueous solution of formaldehyde (B43269). google.comsfdchem.com This reaction is a type of N-alkylation where the secondary amine of the morpholine ring attacks the carbonyl carbon of formaldehyde.

A typical procedure involves the slow, dropwise addition of morpholine to a cooled, aqueous solution of formaldehyde with vigorous stirring. google.com The reaction is exothermic and requires careful temperature control. Following the initial addition, the mixture is typically heated to ensure the completion of the reaction. This process, while straightforward, often results in the formation of not only this compound but also byproducts such as N,N'-Dimorpholinomethane. sfdchem.com The presence of this byproduct is a common feature of this synthetic route.

| Reactant 1 | Reactant 2 | Key Conditions | Primary Product | Major Byproduct |

| Morpholine | Formaldehyde (aqueous solution) | Initial cooling (ice bath), followed by heating. | This compound | N,N'-Dimorpholinomethane |

This table summarizes the conventional synthesis of this compound.

Green Chemistry Approaches to this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of morpholine derivatives. For this compound, this involves modifications to the conventional synthesis to reduce environmental impact. Key areas of focus include the use of safer solvents, minimizing waste, and improving atom economy.

One-pot synthesis is a prominent green chemistry strategy that can be applied here. google.com By combining multiple reaction steps into a single procedure without isolating intermediates, waste is reduced, and the process becomes more efficient. For instance, the synthesis of N-(4-morpholine methyl)-piperidine is achieved by first generating N-hydroxymethyl morpholine (this compound) from morpholine and formaldehyde, and then, in the same reaction vessel, adding piperidine (B6355638) to form the final product. google.com This approach avoids the need for purification of the intermediate, saving time, resources, and reducing solvent use.

The use of environmentally benign solvents is another cornerstone of green chemistry. While the conventional synthesis often uses an aqueous solution of formaldehyde, exploring alternative, less hazardous solvents or solvent-free conditions is an active area of research to enhance the green credentials of this compound synthesis.

Catalytic Syntheses of this compound

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical reactions. In the context of morpholine derivatives, various catalytic systems have been explored. For the related N-methylation of morpholine, catalysts such as mesoporous Al-SBA-15 have been shown to be effective in continuous flow systems, achieving high conversion and selectivity.

While specific catalytic systems for the direct synthesis of this compound are not as extensively documented, the principles from related reactions are applicable. The use of a catalyst could potentially lower the reaction temperature and pressure required for the synthesis, reduce the formation of byproducts like N,N'-Dimorpholinomethane, and allow for easier separation and purification of the desired product. The development of a selective and reusable catalyst for the reaction between morpholine and formaldehyde represents a significant goal for improving the synthesis of this compound.

Functionalization and Derivatization Reactions of this compound

The hydroxyl group of this compound is a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives through esterification, etherification, and alkylation reactions.

Esterification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation in organic synthesis. A classic method for this is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. weebly.com

A relevant example is the use of the structurally similar 4-(2-Hydroxyethyl)morpholine in the preparation of ester prodrugs of naproxen. pharmaffiliates.com This demonstrates the utility of the hydroxyl group on a morpholine scaffold for creating ester linkages. The reaction typically involves reacting the alcohol with an acyl chloride or a carboxylic acid activated with a coupling agent.

| Alcohol | Acylating Agent | Catalyst/Conditions | Product Type |

| This compound | Carboxylic Acid (e.g., Acetic Acid) | Acid Catalyst (e.g., H₂SO₄) | 4-Morpholinemethyl ester |

| This compound | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | 4-Morpholinemethyl ester |

This table outlines general esterification reactions of this compound.

Etherification and Alkylation Processes

The formation of ethers from the hydroxyl group of this compound is another important derivatization strategy. The Williamson ether synthesis is a general and widely used method for preparing ethers. miracosta.edulibretexts.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage. libretexts.org

For this compound, this would involve treating it with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether. The choice of base and reaction conditions is crucial to ensure efficient conversion and minimize side reactions. A patent describes the synthesis of 4-isopropyl-2-(naphth-1-yloxymethyl)morpholine, which is an example of an ether derivative formed from a substituted hydroxymethylmorpholine.

| Alcohol | Reagents | Product Type |

| This compound | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 4-(Alkoxymethyl)morpholine |

This table provides a general scheme for the etherification of this compound via the Williamson synthesis.

Amidation and Related N-Functionalization

The secondary amine functionality within the morpholine ring of this compound is a key site for chemical modification, particularly through amidation and other N-functionalization reactions. These reactions allow for the covalent linkage of this compound to a wide array of molecular scaffolds, which is fundamental in the synthesis of pharmaceuticals and other functional materials.

Amide bond formation is a cornerstone of medicinal chemistry. researchgate.net The nitrogen atom in this compound can act as a nucleophile, reacting with activated carboxylic acid derivatives such as acyl chlorides or with carboxylic acids in the presence of coupling agents to form stable amide bonds. amazonaws.comacs.org The direct reaction between a carboxylic acid and an amine is typically inefficient due to a competing acid-base reaction. amazonaws.com Therefore, activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. ekb.eg

Common methods for the amidation of secondary amines like this compound include:

Reaction with Acyl Chlorides (Schotten-Baumann reaction) : This is a rapid reaction, often performed at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM) with a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. amazonaws.comnih.govpw.edu.pl

Coupling with Carboxylic Acids : This method utilizes a coupling agent to form a highly reactive intermediate. A variety of coupling agents are available, each with specific applications and advantages, such as minimizing racemization in chiral substrates. amazonaws.comsysrevpharm.org

A recent study highlighted the dehydrogenative coupling of methanol (B129727) with cyclic secondary amines, including morpholine, catalyzed by an iron(II) complex. This reaction produces N-formylmorpholine, demonstrating a direct N-formylation method. rsc.org Given the structural similarity, this compound is expected to undergo analogous N-functionalization reactions at its secondary amine position.

Table 1: Common Coupling Agents for Amide Bond Synthesis

| Coupling Agent | Full Name | Byproduct Characteristics | Common Solvents | Key Features |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU), insoluble in most organic solvents. rsc.org | Dichloromethane (DCM), Tetrahydrofuran (THF) | Inexpensive and effective; insoluble byproduct facilitates purification in solution-phase synthesis but is unsuitable for solid-phase. rsc.org |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) derivative. sysrevpharm.orgrsc.org | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Water-soluble byproduct is easily removed by aqueous extraction, making it ideal for a wide range of applications, including bioconjugation. sysrevpharm.orgrsc.org |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Water-soluble. | N,N-Dimethylformamide (DMF) | Highly efficient, fast reaction times, low racemization, particularly effective for difficult couplings. amazonaws.commdpi.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Water-soluble. | N/A (Mechanochemical) | Effective for mechanochemical (solvent-free) synthesis, providing high yields and fast reaction rates. amazonaws.com |

Formation of Cyclic and Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a primary alcohol, makes it a valuable precursor for the synthesis of novel heterocyclic systems. Through multi-step reaction sequences, both the nitrogen and oxygen atoms can be incorporated into new ring structures.

The synthesis of nitrogen-containing heterocycles is a major focus of medicinal chemistry due to their prevalence in biologically active compounds. e3s-conferences.orgnih.gov Common five-membered heterocyclic rings like triazoles and oxadiazoles (B1248032) are known to exhibit a wide range of pharmacological activities. nih.govresearchgate.netmdpi.com

A general and versatile route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines using various dehydrating agents like phosphorus oxychloride (POCl₃). researchgate.net Another common pathway starts with the conversion of a carboxylic acid to its corresponding acid hydrazide, which can then be cyclized. researchgate.netuobaghdad.edu.iq

While direct synthesis of a heterocyclic derivative from this compound is not extensively documented in dedicated studies, a plausible pathway can be constructed based on established methodologies. For instance, to synthesize a 1,2,4-triazole (B32235) derivative, the hydroxyl group of this compound could first be converted into a more reactive functional group, which is then used to build the heterocyclic ring. A multi-step reaction protocol starting from 4-amino-1,2,4-triazole (B31798) has been used to create new Schiff bases which are then further derivatized. chemmethod.com

A hypothetical, yet chemically sound, synthetic sequence to a triazole derivative from this compound is outlined below.

Table 2: Plausible Synthetic Route to a 1,2,4-Triazole Derivative from this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine, 0°C to RT | (Morpholin-4-yl)methyl 4-toluenesulfonate | Convert the hydroxyl group into a good leaving group (-OTs). |

| 2 | Azide (B81097) Substitution | Sodium azide (NaN₃), DMF, Heat | 4-(Azidomethyl)morpholine | Introduce the first nitrogen atom for the triazole ring via Sₙ2 reaction. |

| 3 | Staudinger Reaction | Triphenylphosphine (PPh₃), then H₂O | 4-(Aminomethyl)morpholine | Reduce the azide to a primary amine. |

| 4 | Hydrazone Formation | React with an acylhydrazide (e.g., benzhydrazide) | N'-benzylidene-(morpholin-4-yl)methanehydrazide | Form a hydrazone intermediate, a key precursor for triazole synthesis. |

| 5 | Oxidative Cyclization | Oxidizing agent (e.g., I₂ in presence of a base) | 3-Benzyl-5-((morpholin-4-yl)methyl)-1,2,4-triazole | Cyclize the hydrazone to form the final 1,2,4-triazole ring. |

Synthesis of Metal Complexes and Coordination Compounds Utilizing this compound Ligands

The presence of both a nitrogen atom in the morpholine ring and an oxygen atom in the methanol group allows this compound to act as a potential chelating ligand in coordination chemistry. niscpr.res.inpressbooks.pub Ligands are molecules or ions that donate a pair of electrons to a central metal atom to form a coordinate bond. rsc.org this compound can function as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms, forming a stable chelate ring. The coordination of ligands to a metal ion can significantly alter the properties of both the metal and the ligand, leading to applications in catalysis and materials science. niscpr.res.indntb.gov.ua

The synthesis of transition metal complexes typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of the metal) with the ligand in a suitable solvent. sysrevpharm.orgscienceasia.org The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

A detailed study on copper(II) and nickel(II) complexes with 3-(morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone (HL), a derivative incorporating the morpholine moiety, provides significant insight into the coordination behavior. mdpi.comresearchgate.net In this research, the ligand was shown to coordinate with the metal ions, and the resulting complexes were characterized by elemental analysis and FTIR spectroscopy. mdpi.comresearchgate.net The infrared spectrum of a complex often shows a shift in the vibrational frequencies of the functional groups involved in coordination compared to the free ligand, confirming the metal-ligand bond formation. mdpi.comresearchgate.netfrankwalmsley.com For example, a shift in the C=N stretching frequency is a key indicator of coordination through the imine nitrogen. researchgate.net

Based on analogous systems, this compound is expected to form stable complexes with various transition metals. The coordination environment (geometry) around the metal ion, such as octahedral or square planar, is determined by the coordination number and the nature of the metal and ligands. pressbooks.pub

Table 3: Research Findings on Metal Complexes with a Morpholine-Derived Ligand

| Complex | Metal Salt Used | Ligand | Key Spectroscopic Findings (FTIR, cm⁻¹) | Proposed Geometry | Reference |

| [Cu(L)Br]₂ | CuBr₂ | 3-(morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone (HL) | ν(NH) 3289, ν(C=O) 1621, ν(C=N) 1579, ν(C–S) 778 | Dimeric structure with bromide bridges | mdpi.comresearchgate.net |

| [Cu(L)Cl] | CuCl₂·2H₂O | HL | ν(NH) 3292, ν(C=O) 1620, ν(C=N) 1581, ν(C–S) 775 | Monomeric | mdpi.comresearchgate.net |

| [Cu(L)NO₃] | Cu(NO₃)₂·3H₂O | HL | ν(NH) 3298, ν(C=O) 1619, ν(C=N) 1583, ν(C–S) 772 | Monomeric | mdpi.comresearchgate.net |

| [Ni(L)Cl] | NiCl₂·6H₂O | HL | ν(NH) 3295, ν(C=O) 1623, ν(C=N) 1577, ν(C–S) 780 | Monomeric | mdpi.comresearchgate.net |

| Ni(HL)₂₂ | Ni(NO₃)₂·6H₂O | HL | ν(NH) 3254, ν(C=O) 1679, ν(C=N) 1558, ν(C–S) 763 | Octahedral | mdpi.comresearchgate.net |

In these examples, L represents the deprotonated form of the ligand HL, indicating coordination involves the loss of a proton.

Advanced Spectroscopic and Structural Elucidation of 4 Morpholinemethanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-Morpholinemethanol. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon framework can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. In this compound, the presence of the hydroxymethyl group and the morpholine (B109124) ring gives rise to a distinct set of signals.

The ¹H NMR spectrum is expected to show signals for the hydroxymethyl protons (CH₂OH), the protons on the morpholine ring adjacent to the nitrogen (N-CH₂), and the protons on the morpholine ring adjacent to the oxygen (O-CH₂). The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum will display distinct signals for the three unique carbon environments in the molecule: the hydroxymethyl carbon (-CH₂OH), the carbons neighboring the nitrogen atom (N-CH₂), and the carbons neighboring the ring oxygen (O-CH₂). The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms. ucl.ac.ukillinois.edusigmaaldrich.comcarlroth.comrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are representative values and can vary based on solvent and experimental conditions.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (adjacent to N) | 2.4 - 2.6 | Triplet |

| -CH₂- (adjacent to O) | 3.6 - 3.8 | Triplet |

| -CH₂OH (exocyclic) | 3.4 - 3.6 | Singlet/Diphosphonate |

| -OH | Variable (e.g., 1.5 - 4.0) | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are representative values and can vary based on solvent and experimental conditions.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (adjacent to N) | ~53 |

| -CH₂- (adjacent to O) | ~67 |

| -CH₂OH (exocyclic) | ~62 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. researchgate.netacs.org For this compound, a COSY spectrum would show a cross-peak between the signals of the N-CH₂ and O-CH₂ protons, confirming their neighboring relationship within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netacs.org It would be used to definitively assign which proton signal corresponds to which carbon signal. For example, the proton signal around 3.7 ppm would show a correlation to the carbon signal around 67 ppm, assigning them to the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. In this compound, an HMBC experiment would show a correlation between the protons of the exocyclic -CH₂OH group and the N-CH₂ carbons of the ring, confirming the attachment point of the hydroxymethyl substituent to the nitrogen atom.

The morpholine ring in this compound is not static but exists in a rapid conformational equilibrium, primarily between two chair forms. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is the principal method for studying this process. acs.orgnih.gov

At room temperature, the interconversion between the two chair conformers is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of this ring inversion slows down. acs.org At a certain temperature, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial protons begin to broaden and merge. acs.org Below this temperature, at the slow-exchange limit, distinct signals for the axial and equatorial protons of both the N-CH₂ and O-CH₂ groups would become visible, allowing for the determination of the energy barrier (ΔG‡) to ring inversion. nih.gov Such studies on N-substituted morpholines have shown that the nature of the substituent on the nitrogen can influence this energy barrier. researchgate.netacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scielo.org.mx

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.

O-H Stretch: A prominent and broad absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group involved in hydrogen bonding.

C-H Stretch: Absorptions due to the stretching of C-H bonds in the morpholine ring and the methylene (B1212753) group would appear in the 2800-3000 cm⁻¹ region. scielo.org.mx

C-O Stretch: The C-O stretching vibrations of the ether linkage within the morpholine ring and the alcohol C-O bond are expected to produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. scielo.org.mx

C-N Stretch: The C-N stretching vibrations would also be found in the fingerprint region, usually between 1000-1200 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound (Note: These are representative values.)

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| C-H | Stretch | 2800 - 3000 | Medium-Strong |

| C-O | Stretch (Ether & Alcohol) | 1000 - 1300 | Strong |

| C-N | Stretch | 1000 - 1200 | Medium |

Vibrational spectroscopy can also provide insights into the conformational state and hydrogen bonding of this compound. The presence of both a hydrogen bond donor (OH) and acceptors (N and O atoms) allows for the formation of intermolecular hydrogen bonds. The broadness of the O-H stretching band in the IR spectrum is a direct consequence of this intermolecular hydrogen bonding. scielo.org.mx

In some cases, different conformers of a molecule can give rise to distinct vibrational bands. High-resolution IR or Raman studies, particularly in different phases (e.g., liquid vs. solid) or in matrix isolation, could potentially resolve bands corresponding to different chair conformations or rotamers around the C-N and C-O bonds. Studies on related molecules have utilized Raman spectroscopy at varying pressures to investigate conformational transitions and the stability of the crystal structure. scielo.org.mx

Mass Spectrometry (MS) in Fragmentomics and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight, elemental composition, and structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass to several decimal places. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between molecules that have the same integer mass but different chemical formulas.

For this compound (C₅H₁₁NO₂), HRMS can confirm its elemental composition with high accuracy. When analyzed, the molecule is typically ionized, often by gaining a proton (H⁺), to form the molecular ion [M+H]⁺. The instrument then measures the exact mass of this ion. This high level of precision is crucial for unambiguously identifying the compound in a complex mixture and verifying the success of a chemical synthesis.

Illustrative HRMS Data for this compound:

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₁NO₂ |

| Ionization Mode | Positive (Protonation) |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass | 118.0863 u |

| Observed Mass (Hypothetical) | 118.0861 u |

| Mass Accuracy (Hypothetical) | < 2 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a multi-step technique used to deduce the structure of a molecule. nationalmaglab.orgwikipedia.org In an MS/MS experiment, a specific ion (the "precursor ion") is selected, isolated, and then fragmented into smaller "product ions" through collision-induced dissociation. wikipedia.org Analyzing the masses of these fragments provides a molecular fingerprint that helps elucidate the original structure. nationalmaglab.org

For this compound, the protonated molecule ([C₅H₁₁NO₂ + H]⁺, m/z ≈ 118.1) would be selected as the precursor ion. Fragmentation would likely occur at the weakest bonds. Based on its structure—a morpholine ring with a hydroxymethyl group (-CH₂OH)—several fragmentation pathways can be predicted:

Loss of the hydroxymethyl group: Cleavage of the C-N bond connecting the ring to the side chain, resulting in the loss of a neutral CH₂OH group (31 Da).

Ring Opening: Fragmentation of the morpholine ring itself, which could lead to various smaller charged fragments.

Loss of Water: Dehydration involving the hydroxyl group.

These fragmentation patterns are reproducible and serve as a reliable method for structural confirmation. acdlabs.com

Illustrative MS/MS Fragmentation Data for [this compound+H]⁺:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 118.1 | 100.1 | H₂O (Water) |

| 118.1 | 87.1 | CH₂OH (Hydroxymethyl group) |

| 118.1 | 70.1 | C₂H₄O (Ethylene oxide) |

| 118.1 | 58.1 | C₂H₅NO (N-vinylformamide) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and its Salts/Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) involves directing a beam of X-rays onto a single, high-quality crystal of the compound. uhu-ciqso.es The crystal diffracts the X-rays in a unique pattern of spots. By analyzing the position and intensity of these spots, a complete three-dimensional model of the molecule's electron density can be constructed, revealing the exact position of each atom. rigaku.com

For this compound, an SC-XRD analysis would provide unambiguous data on the conformation of the morpholine ring (e.g., chair or boat conformation), the precise bond lengths and angles of all atoms, and how the molecules pack together in the crystal lattice through interactions like hydrogen bonding. This technique is also invaluable for determining the structure of salts or derivatives of this compound. mdpi.com

Illustrative Single-Crystal XRD Data for a Hypothetical this compound Crystal:

| Crystallographic Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (a, b, c) | a = 8.5 Å, b = 6.2 Å, c = 11.3 Å |

| Unit Cell Angles (α, β, γ) | α = 90°, β = 105°, γ = 90° |

| Volume (V) | 575 ų |

| Molecules per Unit Cell (Z) | 4 |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Purity

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline powder sample rather than a single crystal. libretexts.org The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ). This pattern is a unique characteristic of a specific crystalline phase. researchgate.net

PXRD is crucial for several reasons:

Phase Identification: It can confirm the identity of a bulk sample by matching its pattern to a known standard. researchgate.net

Purity Assessment: The presence of crystalline impurities would appear as extra peaks in the diffraction pattern.

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. Since they have different crystal lattices, each polymorph produces a distinct PXRD pattern, making PXRD an essential tool for identifying and distinguishing between them. rsc.orgwayne.edu

An analysis of a pure, crystalline sample of this compound would yield a specific PXRD pattern. If different crystallization methods produced different patterns, it would indicate the existence of polymorphs.

Illustrative PXRD Data for a Hypothetical Crystalline Form of this compound:

| Diffraction Angle (2θ) | Relative Intensity (%) |

|---|---|

| 12.5° | 45 |

| 18.8° | 100 |

| 21.3° | 80 |

| 25.1° | 65 |

| 30.5° | 30 |

UV-Vis Spectroscopy in Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy measures how a substance absorbs ultraviolet and visible light, providing insights into its electronic structure. biointerfaceresearch.com The absorption of light corresponds to electrons being promoted from a ground state to a higher energy excited state. This technique is most effective for molecules containing chromophores—groups of atoms responsible for light absorption, such as conjugated π-systems or aromatic rings.

This compound is composed of saturated aliphatic rings (morpholine) and a hydroxymethyl group. It lacks a traditional chromophore. The non-bonding electrons on the nitrogen and oxygen atoms can undergo electronic transitions (n→σ*), but these typically require high energy and thus occur at very short wavelengths in the far-UV region, often below the standard analytical range of many spectrophotometers (~200 nm). rsc.org Therefore, a UV-Vis spectrum of this compound in a non-absorbing solvent like water or methanol (B129727) would be expected to show very little to no absorbance in the 200-800 nm range. researchgate.net The absence of significant peaks would confirm the lack of conjugated or aromatic systems in the molecule.

Illustrative UV-Vis Absorption Data for this compound:

| Wavelength Range (nm) | Expected Absorbance | Transition Type |

|---|---|---|

| 200 - 800 nm | Negligible / No significant peaks | N/A |

| < 200 nm | Potential weak absorption | n → σ* |

Mechanistic Investigations and Reaction Kinetics Involving 4 Morpholinemethanol

Elucidation of Reaction Mechanisms Mediated by 4-Morpholinemethanol

The reaction mechanisms involving this compound are diverse, stemming from its bifunctional nature. The morpholine (B109124) ring possesses a nitrogen atom that can act as a Lewis base, while the hydroxyl group can participate in various reactions.

A common reaction involving this compound is its reaction with compounds containing active hydrogen atoms. acs.org In these reactions, the hydroxyl group of this compound is typically displaced. The mechanism often proceeds through the formation of an intermediate, which is then attacked by the nucleophilic active hydrogen compound. The nitrogen atom of the morpholine ring can facilitate this process by acting as an internal base.

In the context of catalysis, derivatives of this compound are utilized in asymmetric synthesis. For instance, (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol [(S)-H8BINOL] can be functionalized with morpholinomethyl groups. In these catalysts, the nitrogen atoms of the morpholinomethyl groups provide Lewis basic sites, while the dihydroxy groups can act as Lewis acidic centers upon reaction with a metal species. orgsyn.org This bifunctional character allows for the activation of both a nucleophile and an electrophile within a chiral environment, which is crucial for achieving high enantioselectivity in reactions such as asymmetric alkyne additions to aldehydes. orgsyn.org

The formation of this compound itself from morpholine and paraformaldehyde is an exothermic reaction. orgsyn.org The process involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of formaldehyde (B43269).

Kinetic Studies of this compound Transformations in Solution

Kinetic studies provide valuable insights into the rates and factors influencing reactions involving this compound. While specific kinetic data for many of its reactions are not extensively documented in readily available literature, general principles of reaction kinetics can be applied.

The rate of reactions involving this compound is dependent on several factors, including the concentration of reactants, temperature, and the presence of catalysts. For instance, in reactions where this compound acts as a nucleophile, the reaction rate will typically be first order with respect to both the this compound and the electrophile.

A study on the reaction of 2,4-dinitrochlorobenzene with piperidine (B6355638), a related cyclic secondary amine, demonstrated that the reaction follows second-order kinetics. uni.edu It is plausible that reactions of this compound with similar electrophiles would exhibit comparable kinetic behavior. The reaction rate can be monitored by physical methods, such as conductometry, if there is a change in the number of ions during the reaction. uni.edu

The temperature dependence of the reaction rates can be described by the Arrhenius equation, where the rate constant increases with temperature. The activation energy (Ea) is a key parameter that can be determined from such studies. cetjournal.it

Interactive Data Table: Hypothetical Kinetic Data for the Reaction of this compound with an Electrophile

| Temperature (°C) | Initial [this compound] (M) | Initial [Electrophile] (M) | Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 0.1 | 0.1 | 0.05 |

| 35 | 0.1 | 0.1 | 0.12 |

| 45 | 0.1 | 0.1 | 0.28 |

Note: This table presents hypothetical data for illustrative purposes.

Role of this compound as a Nucleophile, Electrophile, or Ligand in Organic Transformations

Nucleophile:

The nitrogen atom in the morpholine ring of this compound possesses a lone pair of electrons, making it a potent nucleophile. libretexts.org It can readily attack electron-deficient centers (electrophiles). This nucleophilic character is fundamental to many of its reactions, including its formation from morpholine and formaldehyde and its reactions with compounds containing active hydrogen atoms. acs.orgorgsyn.org The oxygen atom of the hydroxyl group can also act as a nucleophile, particularly when deprotonated to form an alkoxide. libretexts.org

Electrophile:

While less common, the carbon atom attached to the hydroxyl group in this compound can act as an electrophile, particularly if the hydroxyl group is protonated or converted into a better leaving group. In such cases, a nucleophile can displace the leaving group in an S_N2 reaction. ucsd.edu

Ligand:

This compound and its derivatives can act as ligands in coordination chemistry, binding to metal centers through the nitrogen atom. orgsyn.org This is particularly significant in the field of catalysis. The nitrogen's Lewis basicity allows it to coordinate with transition metals, influencing the metal's catalytic activity and selectivity. orgsyn.orgwikipedia.org In bifunctional catalysts, the morpholinomethyl group serves as a Lewis basic site, cooperating with a Lewis acidic site to facilitate reactions. orgsyn.org

Catalytic Promoters and Inhibitors in Reactions Involving this compound

Catalytic Promoters:

Promoters are substances that enhance the activity of a catalyst without being catalysts themselves. catalysis.blog In reactions involving this compound-derived catalysts, various promoters can be employed.

Metal Species: In asymmetric catalysis using functionalized BINOL ligands with morpholinomethyl groups, the addition of a metal species like Zn(II) is crucial. orgsyn.org The metal reacts with the dihydroxy groups to form Lewis acidic centers, which, in conjunction with the Lewis basic nitrogen of the morpholine, create a bifunctional catalyst. orgsyn.org

Bases: In reactions where this compound or a related alcohol acts as a nucleophile, a strong base like sodium hydride can be used as a promoter to deprotonate the alcohol, forming a more potent nucleophilic alkoxide ion. masterorganicchemistry.com

Co-catalysts: In some catalytic systems, co-catalysts can enhance performance. For instance, in Fischer-Tropsch synthesis, alkali metals can act as electronic promoters, enhancing CO dissociation. rsc.org While not directly involving this compound, this illustrates the principle of promoters in catalysis.

Catalytic Inhibitors:

Inhibitors reduce the rate of a catalytic reaction. savemyexams.com They can be classified as competitive or non-competitive.

Competitive Inhibitors: These molecules resemble the substrate and compete for the active site of the catalyst. libretexts.org In the context of a reaction catalyzed by a this compound-derived complex, a molecule with a similar structure to the intended substrate could act as a competitive inhibitor.

Non-Competitive Inhibitors: These bind to the catalyst at a site other than the active site (an allosteric site), causing a conformational change that reduces its activity. savemyexams.com Certain compounds could potentially bind to the metal center or the morpholine nitrogen of a catalyst, thereby inhibiting its function.

Product Inhibition: In some cases, the product of a reaction can itself act as an inhibitor, binding to the catalyst and slowing down further reaction. savemyexams.com This is a form of feedback inhibition.

Applications of 4 Morpholinemethanol in Organic Synthesis and Materials Science

4-Morpholinemethanol as a Precursor for Pharmaceutical Intermediates and APIs

This compound and its derivatives are significant in the pharmaceutical industry, where they are employed as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). lookchem.comsfdchem.com The morpholine (B109124) moiety is a common feature in many approved drugs and clinical trial candidates, valued for its favorable physicochemical properties. acs.orgnih.gov

Derivatives of this compound are utilized in the creation of complex molecules with potential therapeutic applications. For example, (S)-morpholin-3-ylmethanol, a chiral analog, serves as a crucial intermediate in synthesizing drugs aimed at central nervous system disorders. smolecule.com Another derivative, 4-(2-Chloroethyl)morpholine hydrochloride, is an intermediate for pharmaceuticals like floredil, morinamide, nimorazole, and pholcodine. ganeshremedies.com Furthermore, complex structures incorporating the morpholinemethanol backbone, such as TDI-11861, have been developed as inhibitors of soluble adenylyl cyclase, highlighting the scaffold's importance in drug discovery. caymanchem.com The synthesis of antidepressant agents has also involved intermediates derived from morpholinemethanol, such as alpha-((5-fluoro-2-methoxyphenyl)methyl)-alpha-(tetrahydro-2H-pyran-4-yl)-2-morpholinemethanol. nih.gov

The synthesis of these pharmaceutical intermediates often involves multi-step reactions where the morpholinemethanol structure provides a key building block. lookchem.comgoogle.com For instance, N,N'-Dimorpholinomethane, which can be prepared from this compound, is also used as a pharmaceutical intermediate. sfdchem.com

Table 1: Examples of Pharmaceutical Intermediates and APIs Derived from this compound

| Compound Name | Application/Significance |

| (S)-morpholin-3-ylmethanol | Intermediate for drugs targeting central nervous system disorders. smolecule.com |

| 4-(2-Chloroethyl)morpholine hydrochloride | Intermediate for floredil, morinamide, nimorazole, and pholcodine. ganeshremedies.com |

| TDI-11861 | Inhibitor of soluble adenylyl cyclase. caymanchem.com |

| alpha-((5-fluoro-2-methoxyphenyl)methyl)-alpha-(tetrahydro-2H-pyran-4-yl)-2-morpholinemethanol | Intermediate in the synthesis of antidepressant agents. nih.gov |

| N,N'-Dimorpholinomethane | Pharmaceutical intermediate. sfdchem.com |

Utilization in Agrochemical and Fine Chemical Synthesis

Beyond pharmaceuticals, this compound and its derivatives are valuable in the synthesis of agrochemicals and other fine chemicals. lookchem.comontosight.ai Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and this compound serves as a key precursor in their production. curiaglobal.com

The reactivity of the hydroxyl and amine groups in the morpholine ring allows for its incorporation into a variety of molecules with potential pesticidal or other agrochemical properties. ontosight.ai For example, 4-(2-Chloroethyl)morpholine hydrochloride is not only a pharmaceutical intermediate but is also used in the synthesis of agrochemical intermediates. ganeshremedies.com Similarly, derivatives like (S)-4-Methyl-2-morpholinemethanol are utilized in the agrochemical industry. a2bchem.com The compound's utility as a building block extends to general organic synthesis, providing a platform for creating new compounds with diverse industrial applications. lookchem.com

Role in Polymer Chemistry and Monomer Design

This compound and related compounds have found applications in polymer chemistry. They can be used to modify existing polymers or act as monomers in the creation of new polymeric materials. For instance, 4-morpholine ethanol (B145695) has been used to treat ethylene-ethyl acrylate (B77674) copolymers. google.com This modification can alter the properties of the resulting polymer.

The ability of the morpholine group to participate in polymerization reactions makes it a candidate for monomer design. While specific examples of polymers synthesized directly from this compound as the primary monomer are not extensively detailed in the provided results, the use of related morpholine-containing molecules as monomers or co-monomers is a known strategy in polymer science. googleapis.com

Application in Solvent Systems and Reaction Media

The physical and chemical properties of morpholine and its derivatives, including this compound, make them suitable for use in solvent systems and as reaction media. researchgate.netscribd.com Morpholine itself is used as a solvent and has been studied in various binary and ternary systems to understand its phase behavior. researchgate.net

In specific chemical reactions, the presence of a morpholine derivative can influence the reaction outcome. For example, in the synthesis of thiazolidinone-isatin hybrids, morpholine is used as a base in methanol (B129727), highlighting its role as a reaction component in a solvent system. acs.orgnih.gov Additionally, methanol, a compound related to this compound through its hydroxyl group, is a common solvent in organic synthesis. nmma.nic.in The use of morpholine and methanol in combination is also noted in certain chemical processes. nmma.nic.in

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgmdpi.com The field of reticular chemistry focuses on the synthesis and properties of these materials. wikipedia.org While direct incorporation of this compound as a primary linker in a well-characterized MOF is not explicitly detailed, the principles of MOF and coordination polymer synthesis allow for the use of functionalized organic molecules like it. uab.cat

The nitrogen and oxygen atoms in the morpholine ring of this compound offer potential coordination sites for metal ions. acs.org The design of MOFs and coordination polymers often involves selecting organic linkers with specific functional groups to achieve desired structures and properties. mdpi.comresearchgate.netrsc.org The synthesis of these materials can be influenced by factors such as the solvent and the presence of other ligands. uab.cat Group 4 metal-based MOFs, known for their stability, are an active area of research. mdpi.comnih.govrsc.org The synthesis of multi-metal MOFs has also been explored. researchgate.net

Use in Surface Chemistry and Coating Formulations

The chemical structure of this compound suggests its potential utility in surface chemistry and the formulation of coatings. The ability of the molecule to interact with surfaces can be exploited to modify surface properties. The hydroxyl group can form hydrogen bonds or react with surface functionalities, while the morpholine ring can provide specific chemical characteristics.

Research in surface chemistry often involves the assembly of molecules on various substrates to control surface properties. researchgate.net The modification of surfaces with organic molecules is a key strategy in materials science. mdpi.com While specific, detailed research on the use of this compound in coating formulations was not prevalent in the search results, its properties are consistent with those of molecules used for surface modification and as components in complex formulations.

Computational Chemistry and Theoretical Modeling of 4 Morpholinemethanol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemistry offers a foundational understanding of a molecule's behavior based on the principles of quantum mechanics. basquequantum.eus It allows for the detailed investigation of electronic structure, which dictates the chemical properties of a substance. basquequantum.eusresearchoutreach.org

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netwikipedia.org It is a widely used approach for calculating the geometries and energies of molecules. researchgate.netpku.edu.cn DFT calculations for 4-Morpholinemethanol involve selecting a functional, such as B3LYP, and a basis set to approximate the electronic energy and distribution. etprogram.orgunige.chneliti.com These calculations can determine the optimized molecular geometry, bond lengths, bond angles, and total electronic energy of the molecule. researchgate.net

For morpholine (B109124) derivatives, DFT has been successfully used to determine energies, structural characteristics, and thermodynamic properties. nih.govnih.gov For instance, studies on similar compounds like 4-morpholinecarboxaldehyde (B48038) have utilized DFT methods with various basis sets to calculate the energy difference between conformers and to analyze the effect of substituents on the morpholine ring's characteristic frequencies. nih.gov

A typical output from a DFT calculation on this compound would provide the following types of data:

| Parameter | Calculated Value |

| Total Electronic Energy | [Value] Hartree |

| Dipole Moment | [Value] Debye |

| Key Bond Lengths (e.g., C-O, C-N, N-CH2OH) | [Value] Å |

| Key Bond Angles (e.g., C-N-C, O-C-C) | [Value] Degrees |

Note: Specific values are dependent on the chosen functional and basis set and require dedicated computational runs to be determined.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. arxiv.orgarxiv.org These methods, while often more computationally expensive than DFT, can provide highly accurate predictions for molecular properties. cecam.orgnih.gov For a molecule like this compound, high-accuracy ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain benchmark-quality energies and structural parameters. cecam.org These methods are particularly useful for refining the results from DFT calculations and for studying systems where electron correlation effects are significant. researchoutreach.orgcecam.org

Molecular Dynamics (MD) Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govspecificpolymers.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules in different environments, such as in aqueous solution or in nonpolar solvents. nih.govnih.gov

For this compound, MD simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility, and its aggregation behavior. nih.gov The simulations track the trajectory of each atom, allowing for the calculation of various properties as a function of time. nih.govyoutube.com This can be particularly insightful for understanding how the molecule behaves in a biological context or in an industrial process. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com For this compound, which contains a flexible morpholine ring and a hydroxymethyl group, multiple conformers are possible. The relative stability of these conformers is determined by factors such as steric hindrance and intramolecular hydrogen bonding. numberanalytics.com

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.netsydney.edu.aumdpi.com By mapping the PES, one can identify the stable conformers (local minima), the transition states between them (saddle points), and the energy barriers for conformational changes. numberanalytics.comrsc.org For this compound, the PES would likely be explored by systematically changing key dihedral angles, such as those involving the C-N and C-O bonds of the hydroxymethyl group and the ring torsions.

Predictive Modeling of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. wikipedia.org DFT and ab initio calculations can be used to predict vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netnih.govnih.gov

The calculated vibrational frequencies for a related compound, 4-morpholinecarboxaldehyde, have been shown to be in good agreement with experimental FT-IR and FT-Raman spectra after appropriate scaling. nih.gov Similar accuracy would be expected for this compound.

| Spectroscopic Property | Computational Method | Predicted Output |

| Infrared (IR) Spectrum | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational frequencies and intensities |

| Raman Spectrum | DFT (e.g., B3LYP/6-311++G(d,p)) | Raman scattering activities |

| ¹H and ¹³C NMR Spectra | GIAO-DFT | Chemical shifts (δ) |

Note: The accuracy of the predicted spectra is highly dependent on the level of theory and basis set used.

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.orgresearchgate.netnih.govconicet.gov.ar These models are developed by finding a correlation between calculated molecular descriptors and experimentally determined activities or properties. mdpi.com

For this compound, QSPR models could be developed to predict properties such as its solubility, boiling point, or partition coefficient. researchgate.net If the molecule is part of a series of compounds with known biological activity, a QSAR model could be constructed to predict its activity and guide the design of new, more potent analogues. wikipedia.orgconicet.gov.ar The development of a robust QSAR/QSPR model involves several key steps, including dataset selection, descriptor calculation, variable selection, model building, and rigorous validation. wikipedia.orgnih.gov

Analytical Methodologies for the Detection and Quantification of 4 Morpholinemethanol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of 4-Morpholinemethanol. This is due to its ability to resolve complex mixtures and provide both qualitative and quantitative data. Gas, liquid, and supercritical fluid chromatography are all applicable, each with unique advantages.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds like morpholine (B109124) derivatives. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. drawellanalytical.com

Research findings indicate that GC coupled with a Flame Ionization Detector (FID) is a common and robust method for the analysis of morpholine and its related compounds. amazonaws.comosha.gov One established method for determining morpholine in workplace air involves collecting samples on phosphoric acid-coated XAD-7 tubes. The samples are then extracted with a methanol-water mixture, derivatized with sodium hydroxide (B78521) in methanol (B129727), and analyzed by GC-FID. osha.gov This method has been partially evaluated and is suitable for trial use. osha.gov

For the analysis of volatile compounds in various matrices, direct injection into a capillary column with a polar stationary phase is often employed. oiv.int The selection of the column is critical; for instance, a DB-624 column is suitable for analyzing methanol, while a TM-1701 column can be used for morpholine. amazonaws.com Continuous online analysis of industrial process streams, such as amine solvents in carbon capture systems, can also be achieved using specialized GC systems. ccsknowledge.com These systems vaporize the sample, separate its components in a column, and detect them as they exit. ccsknowledge.com

Table 1: Example GC Parameters for Morpholine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with FID | osha.gov |

| Column (for Morpholine) | TM-1701 (30m x 0.32mm ID, 0.5 micron thickness) | amazonaws.com |

| Carrier Gas | Helium or Nitrogen | amazonaws.comoiv.int |

| Detector | Flame Ionization Detector (FID) | osha.govoiv.int |

| Sample Preparation | Extraction from sorbent tube, derivatization with NaOH/Methanol | osha.gov |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique where every compound interacts differently with the stationary and mobile phases. libretexts.org This versatility makes it highly suitable for the analysis of a wide range of compounds, including this compound and its derivatives, which may not be volatile enough for GC. libretexts.orgconicet.gov.ar

Method development in HPLC often focuses on reversed-phase chromatography, utilizing columns like C18. conicet.gov.arpensoft.net For instance, a rapid HPLC method using a core-shell C18 column has been developed for quantifying polyphenols, demonstrating the technique's efficiency. conicet.gov.ar The mobile phase typically consists of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. conicet.gov.arpensoft.net

For chiral molecules, HPLC with a chiral stationary phase is essential for separating enantiomers. An Agilent 1110 Series instrument with a Daicel Chiralcel OD column has been used for the analysis of a morpholine-containing compound, requiring triethylamine (B128534) in the mobile phase to prevent the amine from sticking to the column. orgsyn.org The detection is commonly performed using a multi-wavelength or diode-array detector. conicet.gov.ar In specific applications, such as the analysis of edivoxetine, a morpholine derivative, liquid chromatography is coupled with tandem mass spectrometric detection for enhanced sensitivity and specificity. nih.gov

Table 2: Example HPLC Parameters for Morpholine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | pensoft.net |

| Column | Daicel Chiralcel OD (for chiral separation) or Kinetex C18 | conicet.gov.arorgsyn.org |

| Mobile Phase | Hexanes:Isopropanol:Triethylamine (95:5:0.1) or Water(0.1% Formic Acid)/Acetonitrile gradient | conicet.gov.arorgsyn.org |

| Detector | Multiple Wavelength Detector or Tandem Mass Spectrometry | orgsyn.orgnih.gov |

| Flow Rate | 0.8 to 1.0 mL/min | conicet.gov.arorgsyn.org |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a form of normal phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgpetro-online.com This technique is particularly advantageous for the analysis and purification of thermally labile and chiral molecules. wikipedia.org SFC bridges the gap between gas and liquid chromatography, as the supercritical mobile phase exhibits properties of both a gas and a liquid. petro-online.com

The instrumentation for SFC is similar to HPLC, but the entire flow path must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org SFC is often used for chiral separations in the pharmaceutical industry. wikipedia.org The technique has been demonstrated to meet and exceed performance specifications for hydrocarbon group type analysis in gasoline and middle distillate samples, highlighting its robustness and efficiency. petro-online.com Recent advancements in SFC instrumentation and column technologies are making it more accessible for routine laboratory use, offering high-speed analysis and excellent peak resolution. youtube.comshimadzu.com Given that this compound is a chiral molecule, SFC presents a powerful tool for its enantioselective analysis.

Spectrophotometric and Spectroscopic Methods for Trace Analysis

Spectrophotometric methods are based on the principle that chemical compounds absorb light at specific wavelengths. These techniques can be used for quantitative analysis, particularly when a compound is converted into a derivative with distinct spectral properties. rjptonline.org While direct spectrophotometric methods for this compound are not widely documented, the principles are applicable. For example, reagents like phosphomolybdic acid are used for the colorimetric determination of phenothiazine (B1677639) derivatives. rjptonline.org

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for structural elucidation. 1H and 13C NMR spectra provide detailed information about the chemical environment of atoms within a molecule. Specific chemical shifts for morpholinomethanol have been identified, with peaks in 1H NMR at δ 2.02, 2.64–2.68, 3.67–3.70, and 4.11 ppm, and in 13C NMR at δ 49.3, 66.5, and 86.9 ppm in CDCl3. orgsyn.org High-resolution mass spectrometry (HRMS) is another critical tool used to confirm the molecular formula of synthesized compounds. acs.org

Electrochemical Methods for Detection and Characterization

Electrochemical sensors offer a rapid, sensitive, and often portable means of detecting chemical compounds. icmab.es These methods measure changes in electrical properties (like current or potential) that occur when the target analyte interacts with an electrode surface.

While specific sensors for this compound are not detailed in the available literature, sensors have been developed for other hazardous organic molecules like 4-chlorophenol, 4-nitrophenol, and 4-nitrotoluene. rsc.orgrsc.org These sensors often utilize modified electrodes, such as those coated with Ti3C2Tx MXene or erbium vanadate (B1173111) nanoribbons, to enhance sensitivity and selectivity. rsc.orgrsc.org The detection is typically performed using techniques like differential pulse voltammetry (DPV) and cyclic voltammetry (CV). rsc.orgmdpi.com The development of such a sensor for this compound would involve selecting a suitable electrode material and modifying its surface to achieve specific binding or catalytic oxidation/reduction of the target analyte.

Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex matrices such as environmental, biological, or industrial samples requires effective sample preparation to isolate the analyte from interfering substances. jeolusa.comthermofisher.com The primary goals of sample preparation are to clean up the sample, concentrate the analyte, and make it compatible with the analytical instrument. thermofisher.com

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE) : This is often the first step for solid or oil-based samples, where the analyte is extracted into a more analytically compatible solvent. thermofisher.com

Solid-Phase Extraction (SPE) : This technique provides a more specific cleanup by using a solid sorbent to retain either the analyte or the interfering components of the matrix. thermofisher.com It is more labor-intensive but yields cleaner extracts, leading to better detection limits. thermofisher.com

Accelerated Solvent Extraction (ASE) : This method is particularly useful for difficult matrices. thermofisher.com

Direct Analysis in Real Time–High Resolution Mass Spectrometry (DART-MS) : This advanced technique can circumvent extensive sample preparation for some complex matrices by allowing for direct analysis. jeolusa.com

For aqueous samples like nuclear power plant wastewater, a significant challenge is the high concentration of interfering ions. In the case of morpholine analysis, ion-exchange chromatography with suppressed conductivity detection has been optimized to handle such matrices. lcms.cz The sample preparation for air analysis involves drawing air through sorbent tubes, followed by solvent extraction and derivatization before GC analysis. osha.gov

Validation and Quality Control of Analytical Methods for this compound

The validation of analytical methods is a critical process in establishing the suitability and reliability of a given method for its intended purpose. For the detection and quantification of this compound, a comprehensive validation process ensures that the chosen analytical technique yields accurate, reproducible, and reliable data. This process is typically guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). The validation process encompasses several key parameters that collectively demonstrate the method's performance characteristics. Furthermore, ongoing quality control measures are essential to ensure the method remains in a state of control during routine use.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. These could include impurities, degradation products, or matrix components. For this compound, specificity is typically demonstrated by showing that there is no interference from blank samples (matrix without the analyte) or from known related substances at the retention time of the this compound peak in a chromatogram.

In chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), specificity is evaluated by comparing the chromatograms of a blank, a standard solution of this compound, and a sample spiked with this compound. The absence of interfering peaks at the analyte's retention time in the blank chromatogram indicates specificity. Peak purity analysis using a photodiode array (PDA) detector in HPLC or a mass spectrometric (MS) detector can provide additional evidence of specificity by demonstrating that the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

A typical approach to determining linearity involves analyzing a series of at least five concentrations of this compound. The results are then plotted as signal response versus concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) is calculated to assess the fit of the data to the straight line. A value of r² > 0.99 is generally considered evidence of a good linear relationship. nih.gov

Illustrative Data for Linearity of an HPLC Method for this compound:

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 20.0 | 304,560 |

| 50.0 | 759,900 |

| Linear Regression | y = 15190x + 125 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy and Precision

Accuracy denotes the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix. For this compound, accuracy studies would involve spiking a blank matrix with known concentrations of the analyte at different levels (e.g., low, medium, and high) and analyzing these samples. The percentage of the analyte recovered is then calculated.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

Illustrative Validation Data for Accuracy and Precision of a this compound Assay:

| Concentration Level | Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |

| Low | 5.0 | 4.95 | 99.0 | 1.8% | 2.5% |

| Medium | 20.0 | 20.1 | 100.5 | 1.2% | 1.9% |

| High | 40.0 | 39.8 | 99.5 | 1.5% | 2.1% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1 and the LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For instance, a study on morpholine residues in fruit commodities reported a limit of quantitation (LOQ) of 0.01 μg/g and a method detection limit (MDL) ranging from 0.0010 to 0.0040 μg/g. nih.gov Another study on small molecule aliphatic amines reported a detection limit of 0.08-0.33 nmol/mL and a limit of quantification of 0.24-0.80 nmol/mL. google.com

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by making small changes to parameters such as:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate

The effect of these changes on the analytical results (e.g., retention time, peak area, and resolution) is then assessed. The method is considered robust if the results remain within acceptable criteria.

System Suitability Testing

System suitability testing (SST) is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. SST is performed prior to the analysis of any samples to ensure that the analytical system is performing adequately.

Typical SST parameters for an HPLC method include:

Tailing factor: To ensure peak symmetry.

Theoretical plates (N): To measure column efficiency.

Resolution (Rs): To ensure separation between adjacent peaks.

Relative Standard Deviation (RSD) of replicate injections: To demonstrate injection precision.

Illustrative System Suitability Requirements for a this compound HPLC method:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Resolution (Rs) | ≥ 2.0 (between this compound and closest eluting peak) |

| RSD of Peak Area (n=5) | ≤ 2.0% |

Quality Control Samples

During routine analysis, quality control (QC) samples are analyzed at regular intervals to verify the performance of the analytical method. QC samples are typically prepared at low, medium, and high concentrations within the calibration range and are analyzed alongside the unknown samples. The results of the QC samples must fall within predefined limits for the data from the analytical run to be considered valid. This provides confidence in the results of the unknown samples.

Biological Interactions and Ecotoxicological Impact of 4 Morpholinemethanol

In Vitro Studies of 4-Morpholinemethanol with Biological Systems

The in vitro evaluation of this compound provides foundational knowledge regarding its interaction with biological entities at a cellular and molecular level. These studies are crucial for assessing its potential biological activity and metabolic fate.

Investigations into the cytotoxicity of this compound have focused on its potential to cause genetic damage and induce cellular toxicity. A weight-of-evidence approach, evaluating both the compound and its analogues, indicated that this compound is not genotoxic. nih.gov This finding is critical for its safety assessment as an impurity in consumer products. nih.gov

However, one study using a rat hepatocyte primary culture/DNA repair assay demonstrated that N-hydroxyethylmorpholine could induce DNA repair at concentrations between 1 to 5 mg/ml, a contrast to the parent compound morpholine (B109124), which did not elicit a similar response at non-toxic concentrations. researchgate.net This suggests that the genotoxic potential can be dependent on the specific substituent on the morpholine ring. researchgate.net Cytotoxicity assessments in primary cultures of adult rat hepatocytes use the leakage of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) to quantify cell damage. researchgate.net For chemicals that do induce DNA repair, minimal cytotoxicity is often observed at the genotoxic concentrations in this specific assay. researchgate.net

Toxicological data from animal studies provide further insight into its cytotoxic profile.

Table 1: Acute Toxicity Data for this compound (CAS: 622-40-2)

| Test Type | Species | Route | Dose/Concentration | Result | Reference |

|---|---|---|---|---|---|

| LD50 | Rat | Oral | 5500 mg/kg | coleparmer.com | |

| LD50 | Rabbit | Skin | >16 gm/kg | coleparmer.com | |

| LD50 | Guinea Pig | Dermal | 2500 mg/kg | coleparmer.com | |

| Draize Test | Rabbit | Eye | 20 mg | Severe Irritation | coleparmer.com |

This table summarizes acute toxicity data from in vivo studies.

This compound is recognized as a metabolite of the immunosuppressant drug mycophenolate mofetil (MMF). hmdb.cahmdb.ca In this context, it acts as a reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo biosynthesis of purines required for the proliferation of T and B lymphocytes. hmdb.cahmdb.ca

The formation of this compound from its parent drug is an enzymatic process. In humans, it is biosynthesized from mycophenolate mofetil through catalysis by enzymes such as liver carboxylesterase 1 and cocaine esterase. hmdb.cahmdb.cavulcanchem.com The interaction of this compound is primarily located in the cytoplasm of cells found in human liver and kidney tissues. vulcanchem.com While direct studies on this compound are specific to its role as a metabolite, research on other morpholine derivatives shows broader enzymatic interactions, including the inhibition of cyclooxygenase (COX) enzymes and Penicillin Binding Protein (PBP2a), highlighting the versatile biochemical potential of the morpholine scaffold. mdpi.com

Within the human body, this compound is primarily known for its involvement in the metabolic pathway of mycophenolic acid, where it exists as a metabolite of mycophenolate mofetil. hmdb.cahmdb.cavulcanchem.com The biotransformation of the morpholine ring itself is a significant area of study due to the potential formation of toxic compounds. The parent compound, morpholine, can undergo nitrosation in the body to form N-nitrosomorpholine (NMOR), a compound recognized for its carcinogenic potential. scbt.comnih.gov This reaction can be stimulated in vivo by factors such as bacterial lipopolysaccharides. nih.gov NMOR is subsequently metabolized in the liver to products like N-nitroso-(2-hydroxyethyl)glycine, which is excreted in urine. nih.gov Another related metabolite, N-nitroso-2-hydroxymorpholine, formed from the metabolic β-oxidation of N-nitrosodiethanolamine, has been identified as a mutagen. nih.gov

Environmental Fate and Transport Studies of this compound

The environmental impact of this compound is determined by its behavior in various environmental compartments, including its breakdown, persistence, and potential to accumulate in organisms.